molecular formula C7H12ClN B1375752 4-Ethynylpiperidine hydrochloride CAS No. 550378-30-8

4-Ethynylpiperidine hydrochloride

Cat. No.: B1375752
CAS No.: 550378-30-8
M. Wt: 145.63 g/mol
InChI Key: WZKLBUYGIBQZPJ-UHFFFAOYSA-N
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Description

4-Ethynylpiperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN It is a derivative of piperidine, featuring an ethynyl group attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered ring containing one nitrogen atom.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the compound.

    Quality Control: Analytical methods like NMR, IR spectroscopy, and HPLC are used to confirm the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Ethyl-substituted piperidine derivatives.

    Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing into its potential use as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 4-ethynylpiperidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. This interaction can modulate various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

    4-Ethynylpyridine Hydrochloride: Similar in structure but with a pyridine ring instead of a piperidine ring.

    4-Ethynylmorpholine Hydrochloride: Contains a morpholine ring, offering different chemical properties and reactivity.

Uniqueness: 4-Ethynylpiperidine hydrochloride is unique due to its specific ring structure and the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of biochemical interactions.

Properties

IUPAC Name

4-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLBUYGIBQZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744906
Record name 4-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550378-30-8
Record name 4-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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